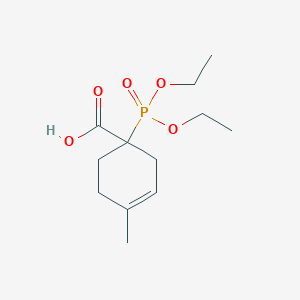
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is a macrocyclic compound that features a unique structure with two sulfur atoms and two nitrogen atoms within a 16-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione typically involves the use of selectively protected derivatives. For example, tert-butoxycarbonyl protected derivatives can be used to facilitate the efficient synthesis of linked heteroditopic macrocyclic systems . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to promote the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as acetonitrile or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives of the compound .
科学的研究の応用
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione has several scientific research applications, including:
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination chemistry and the development of new materials.
Catalysis: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for use as a catalyst in various chemical reactions.
Biological Studies: The compound’s unique structure and reactivity make it of interest in biological studies, particularly in the investigation of enzyme mimetics and drug design.
作用機序
The mechanism of action of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound can coordinate with metal ions, leading to the formation of stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
類似化合物との比較
Similar Compounds
1,7-Dithia-4,11-diazacyclotetradecane: Another macrocyclic compound with a similar structure but a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms and no sulfur atoms.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: A macrocyclic compound with a different combination of donor atoms.
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is unique due to its specific combination of nitrogen and sulfur atoms within a 16-membered ring. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis .
特性
| 90805-43-9 | |
分子式 |
C12H22N2O2S2 |
分子量 |
290.5 g/mol |
IUPAC名 |
1,9-dithia-5,13-diazacyclohexadecane-4,14-dione |
InChI |
InChI=1S/C12H22N2O2S2/c15-11-3-9-18-10-4-12(16)14-6-2-8-17-7-1-5-13-11/h1-10H2,(H,13,15)(H,14,16) |
InChIキー |
VZOZKEGYACUCGE-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CCSCCC(=O)NCCCSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


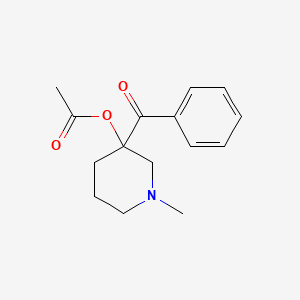
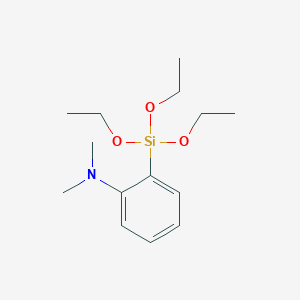
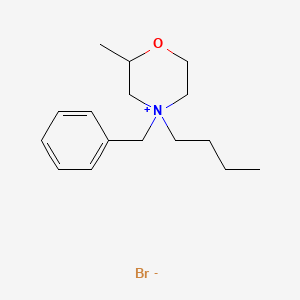

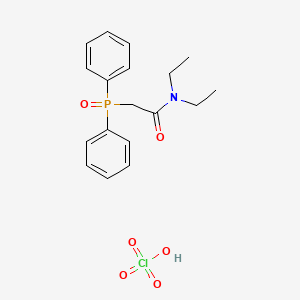
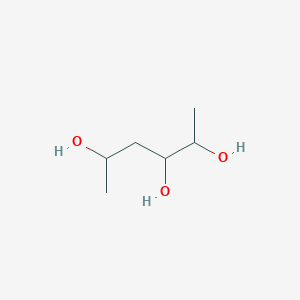
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
